Octyl oxoacetate
Description
Contextualization within the Field of α-Ketoesters and Fatty Acid Esters
α-Ketoesters are a class of organic compounds characterized by a carbonyl group positioned adjacent to an ester group. googleapis.comepa.gov This structural arrangement renders them highly reactive due to the presence of two electrophilic centers, making them valuable building blocks in organic synthesis. googleapis.comepa.gov They are known to readily participate in various reactions, including 1,3 or 1,4 compound reactions with nucleophilic groups, often leading to the formation of five- or six-membered heterocyclic compounds. epa.gov The significance of α-ketoesters extends across diverse industries, including medicine, agrochemicals, food, and cosmetics. epa.gov
Fatty acid esters, on the other hand, are derivatives formed from fatty acids and alcohols. They are widely recognized for their versatile properties, serving as emulsifiers, solubilizers, emollients, and solvents. nih.govnih.govnih.govnih.govgoogle.comeuropa.eugoogle.com.qacompliancecosmos.org These compounds find extensive applications in the food industry as emulsifiers and crystallization adjusters, in cosmetics for moisturizing creams and cleaning products, and in pharmaceuticals as excipients for drug formulations. nih.govnih.govnih.govnih.govgoogle.com
Octyl 2-[cyclopentyl(hydroxy)amino]-2-oxoacetate, with its octyl chain, formally aligns with the class of fatty acid esters, while its 2-oxoacetate core places it within the α-ketoester family. nih.gov This dual classification suggests a potential for diverse chemical behaviors and applications, although specific studies on this particular compound are not readily documented. The compound is described as a clear, colorless oily liquid. compliancecosmos.org
Table 1: Computed Physical Properties of Octyl 2-[cyclopentyl(hydroxy)amino]-2-oxoacetate
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇NO₄ | nih.gov |
| Molar Mass | 285.38 g/mol | nih.gov |
| XLogP3 (predicted) | 4.8 | nih.gov |
| Exact Mass | 285.19400834 Da | nih.gov |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | nih.gov |
| Heavy Atom Count | 20 | nih.gov |
Significance as a Precursor and Synthetic Intermediate in Organic Synthesis
α-Ketoesters are well-established as highly versatile synthons in organic synthesis. Their unique 1,2-dicarbonyl system and the adjacent ester group enhance the electrophilicity of the ketonic carbonyl, making them excellent acceptors in various addition reactions. googleapis.com They are particularly valuable for the efficient creation of stereogenic centers in asymmetric catalysis and for the synthesis of complex chiral molecules and heterocyclic compounds, which are important building blocks in medicinal chemistry and natural product synthesis. googleapis.comepa.govgoogle.comgoogle.com For instance, ethyl chlorooxoacetate, a related α-ketoester, is a readily accessible reagent used to introduce the α-ketoester functional group through C-H acylation. google.com
Despite the general synthetic utility of α-ketoesters, specific documented applications of Octyl 2-[cyclopentyl(hydroxy)amino]-2-oxoacetate (CID 162665780) as a precursor or synthetic intermediate are not available in the current scientific literature or patent databases. nih.gov However, given its α-ketoester functionality, it could hypothetically serve as a substrate for similar reactions, potentially participating in nucleophilic additions or cyclization reactions to yield novel chemical structures. The presence of the N-hydroxycyclopentylamino group also introduces additional reactive sites and stereochemical complexity that could be exploited in targeted synthetic pathways.
Current Research Trends and Challenges in Octyl Oxoacetate Chemistry
Current research trends in the broader field of α-ketoester chemistry focus on expanding their utility, particularly in the development of non-aromatic and non-toxic radical photoinitiators for photopolymerization applications, including coatings and 3D printing. compliancecosmos.org There is also ongoing interest in leveraging α-ketoesters for asymmetric synthesis and the development of novel biocatalysts with enhanced specificity and efficiency. google.com Challenges in this area often revolve around achieving high levels of stereoselectivity and optimizing reaction efficiencies. googleapis.com
For Octyl 2-[cyclopentyl(hydroxy)amino]-2-oxoacetate (CID 162665780), the primary challenge in contemporary chemical research is the notable absence of specific published studies or patent data. nih.gov This indicates that its unique chemical properties, potential synthetic routes, and possible applications remain largely unexplored or undocumented in publicly accessible scientific databases. Future research would need to focus on its synthesis, characterization, and the investigation of its chemical reactivity and potential biological activities to establish its significance within the field. The general market trends for octyl alcohol, a component of octyl esters, show a growing demand for environmentally friendly production methods and naturally sourced materials, which could influence future research directions for octyl-containing compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
477884-85-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
octyl 2-oxoacetate |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-13-10(12)9-11/h9H,2-8H2,1H3 |
InChI Key |
CIFSXMMZCJYJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations of Octyl Oxoacetate
Esterification Approaches to Octyl Oxoacetate
The formation of the ester linkage between an octyl group and an oxoacetate moiety can be achieved through direct esterification, transesterification, or enzymatic catalysis. Each method offers distinct advantages regarding substrate availability, reaction conditions, and scalability.
Direct Esterification from Octanol and Oxoacetic Acid
Direct esterification, a cornerstone of ester synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of this compound can be achieved by reacting 1-octanol (B28484) with oxoacetic acid (glyoxylic acid). Glyoxylic acid is typically available as a stable 50% aqueous solution, where it exists predominantly as the monohydrate (2,2-dihydroxyacetic acid). atamanchemicals.comatamanchemicals.comwikipedia.org
The presence of water necessitates strategies to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle. A common industrial method involves azeotropic dehydration. A Japanese patent describes a process for producing various alkyl glyoxylates (from C3 to C15 alcohols) where the alcohol and an aqueous solution of glyoxylic acid are heated in the presence of a catalytic amount of an acidic substance, such as sulfuric acid. google.com The water is continuously removed as an azeotrope with a suitable solvent, driving the formation of the ester. This process initially yields a mixture of the monomeric glyoxylate (B1226380) ester and its oligomers, which can then be converted to the monomer by heating with an acid catalyst. google.com
A similar approach, widely used for other esterifications involving 1-octanol, employs catalysts like p-toluenesulfonic acid with a Dean-Stark apparatus to remove the water formed during the reaction, often leading to complete consumption of the alcohol. sciencemadness.org
Table 1: Representative Conditions for Direct Esterification
| Reactants | Catalyst | Key Technique | Reference |
|---|---|---|---|
| Glyoxylic Acid (aq.), Alcohols (C3-C15) | Acid Catalyst (e.g., H₂SO₄) | Azeotropic Dehydration | google.com |
| 1-Octanol, Formic Acid | p-Toluenesulfonic Acid | Azeotropic Dehydration | sciencemadness.org |
Transesterification Reactions Utilizing Oxoacetate Esters
Transesterification is a powerful alternative for synthesizing this compound, involving the exchange of the alcohol group of an existing ester with another alcohol. This method is particularly useful when the starting oxoacetate ester, such as methyl or ethyl glyoxylate, is more readily available than glyoxylic acid in an anhydrous form. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
A notable application of this strategy has been demonstrated in polymer chemistry. The post-polymerization modification of poly(ethyl glyoxylate) was successfully achieved through transesterification with a variety of alcohols, including n-octanol . acs.orgresearchgate.net The reaction was efficiently catalyzed by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This study highlights the viability of using an organocatalyst to facilitate the exchange between an ethyl ester and 1-octanol to form the corresponding octyl ester linkage under relatively mild conditions. acs.orgresearchgate.net While this was performed on a polymer, the fundamental chemical transformation is directly applicable to the synthesis of the monomeric this compound.
Table 2: Catalyst System for Transesterification of Glyoxylate Esters
| Starting Ester | Alcohol | Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Poly(ethyl glyoxylate) | n-Octanol | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Formation of Poly(octyl glyoxylate) | acs.orgresearchgate.net |
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation. atamanchemicals.com Lipases are particularly effective biocatalysts for esterification and are widely used in the food and pharmaceutical industries. scielo.br
The synthesis of this compound via this route would involve the lipase-catalyzed esterification between 1-octanol and oxoacetic acid. While direct studies on this specific reaction are limited, strong evidence for its feasibility comes from research on similar systems. For instance, the immobilized lipase (B570770) B from Candida antarctica (commercially known as Novozyme 435) has been used to effectively catalyze the direct esterification of 1-octanol with 3-(4-hydroxyphenyl)propionic acid in a solvent-free system. nih.gov Response surface methodology was used to optimize the reaction, achieving a molar conversion of 95.9%. nih.gov This demonstrates the capability of lipases to handle 1-octanol as a substrate for esterification with a functionalized acid.
Further studies have shown that lipases can successfully produce other alkyl esters, such as butyl dihydrocaffeate, reinforcing the broad applicability of these enzymes for creating ester bonds with various functionalized acids and alcohols. mdpi.com The typical mechanism for lipase catalysis is a two-step "Ping-Pong Bi-Bi" sequence. mdpi.com
Table 3: Optimized Conditions for Lipase-Catalyzed Esterification of 1-Octanol
| Substrates | Enzyme | Optimal Conditions | Molar Conversion | Reference |
|---|---|---|---|---|
| 1-Octanol, 3-(4-hydroxyphenyl)propionic acid | Novozyme 435 | Time: 58.2 h, Temp: 52.9 °C, Enzyme: 37.8% (w/w) | 95.9% | nih.gov |
Synthesis of α-Oxoester Precursors (e.g., Glyoxylates)
The synthesis of the core α-oxoester structure is a critical prerequisite for the subsequent esterification with 1-octanol. Key methods include the oxidation of α-hydroxy esters and acylation strategies.
Oxidation of Hydroxyacetates and Related Alcohols
α-Oxoesters can be readily prepared by the oxidation of the corresponding α-hydroxyesters. For example, octyl glycolate (B3277807) (the α-hydroxyester corresponding to this compound) could be oxidized to yield the target compound.
Various chemical oxidizing agents are effective for this transformation. A review of synthetic methods for heterocyclic α-oxoesters notes the oxidation of a hydroxyacetate fragment using tert-butyl hydroperoxide (t-BuOOH) with a ruthenium trichloride (B1173362) (RuCl₃) catalyst, or using selenium dioxide (SeO₂) in refluxing toluene. chim.it
In addition to chemical methods, enzymatic oxidation provides a greener route. Methyl glyoxylate has been efficiently produced from its precursor, methyl glycolate, using a specially designed fusion enzyme. mdpi.com This biocatalyst combined glycolate oxidase from Spinacia oleracea (SoGOX), catalase from Helicobacter pylori (HpCAT), and hemoglobin from Vitreoscilla stercoraria (VsHGB) to achieve efficient conversion in an aqueous medium. mdpi.com This demonstrates the potential for biocatalytic oxidation to generate the glyoxylate moiety.
Acylation Strategies (e.g., Friedel-Crafts)
Acylation reactions provide another major pathway to α-oxoesters. The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. rsc.org A common route to α-oxoesters involves using an oxalyl chloride derivative.
A review highlights a versatile synthesis where a substrate (such as a pyrrole) is first acylated with oxalyl chloride. chim.it The resulting acyl chloride intermediate is then treated with an alcohol to form the desired ester. This review explicitly states that various alcohols can be used in this second step to produce a range of esters, including n-octyl esters . chim.it This method effectively builds the this compound structure by first creating the oxoacetyl chloride moiety and then immediately quenching it with 1-octanol.
Multi-Component Reactions for Constructing this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.comwindows.net This approach is valued for its atom economy and ability to rapidly generate molecular complexity. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct its core structure.
One relevant example is the Ugi reaction, a four-component reaction (4CR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org While the classic Ugi reaction yields α-aminoacyl amides, modifications and related MCRs can be envisioned for the synthesis of α-keto esters. For instance, a Passerini three-component reaction (P-3CR) of an isocyanide, a carboxylic acid, and a carbonyl compound yields an α-acyloxy amide. researchgate.net
A plausible MCR approach to a molecule with a similar backbone involves the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. For example, the reaction of p-toluidine, various aldehydes, and ethyl pyruvate can yield highly functionalized γ-lactam derivatives, demonstrating the utility of pyruvates in MCRs. nih.gov
To construct an this compound scaffold, one could hypothetically design an MCR involving octanol, a glyoxylic acid derivative, and other suitable reactants. The development of such a reaction would offer a convergent and efficient route to the target molecule.
Stereoselective and Enantioselective Synthesis of this compound Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, is of significant interest. Stereoselective and enantioselective methods allow for the control of the three-dimensional arrangement of atoms in a molecule, which is crucial for applications in materials science and drug discovery.
One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For instance, the stereoselective synthesis of chiral α-SCF₃-β-ketoesters has been accomplished using a chiral diamine auxiliary. mdpi.comunimi.it In this method, a β-ketoester is reacted with a chiral amine to form an enantiopure enamine. Subsequent reaction with an electrophilic trifluoromethylthiolating agent leads to the formation of an enantioenriched α-SCF₃-tetrasubstituted β-ketoester with high enantioselectivity (up to 91% ee). mdpi.comunimi.it This strategy could be adapted to synthesize chiral analogs of this compound by using a suitable chiral auxiliary and an appropriate electrophile.
Another powerful technique is the dynamic kinetic resolution (DKR) of racemic starting materials. The DKR of β-aryl α-keto esters has been achieved using an asymmetric transfer hydrogenation catalyst. nih.gov This process can generate three contiguous stereocenters with high diastereoselectivity, leading to enantioenriched γ-butyrolactones. nih.gov Applying a similar DKR strategy to a racemic precursor of an this compound analog could potentially yield a single enantiomer in high yield and enantiomeric excess.
Biocatalysis offers another avenue for enantioselective synthesis. Alcohol dehydrogenases (ADHs), or ketoreductases (KREDs), are enzymes that can reduce carbonyl compounds with high stereoselectivity. The bioreduction of various α-diazo-β-keto esters to the corresponding optically active α-diazo-β-hydroxy esters has been demonstrated with excellent conversions and high enantiomeric excesses (up to >99% ee). mdpi.comnih.gov This enzymatic approach could be explored for the asymmetric reduction of a suitable precursor to yield a chiral hydroxy ester, which could then be converted to a chiral this compound analog.
A water-promoted asymmetric aldol/lactonization/enolization cascade reaction between α-keto acids and α-keto esters has also been developed to construct chiral quaternary isotetronic acids with excellent enantioselectivity. rsc.org This highlights the potential for developing novel asymmetric reactions for the synthesis of complex chiral molecules related to this compound.
Table 1: Examples of Stereoselective Synthesis of α-Keto Ester Analogs
| Starting Material | Chiral Method/Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |
| Ethyl-2-methyl-3-oxobutanoate | Chiral diamine auxiliary | α-SCF₃-β-ketoester | 80-91% | mdpi.comunimi.it |
| β-Aryl α-keto esters | (arene)RuCl(monosulfonamide) transfer hydrogenation | Trisubstituted γ-butyrolactones | up to 96.5:3.5 er | nih.gov |
| α-Diazo-β-keto esters | Alcohol Dehydrogenases (KREDs) | α-Diazo-β-hydroxy esters | 85 to >99% | mdpi.comnih.gov |
| α-Keto acids and α-keto esters | Chiral primary amine catalyst in water | Chiral quaternary isotetronic acids | Excellent | rsc.org |
One-Pot Synthetic Strategies for this compound
A one-pot synthesis of aryl α-keto esters from aryl-ketones has been developed. researchgate.net This method involves the oxidation of the aryl-ketone with selenium dioxide, followed by esterification and hydrolysis in the same pot, providing good yields of the desired products. researchgate.net A similar strategy could be envisioned for this compound, starting from a suitable precursor.
The synthesis of lamellarin alkaloids, which are complex natural products, has been achieved using a one-pot double enolate functionalization of an orthoester-masked α-ketoacid. rsc.orgrsc.org This key step involves a palladium-mediated arylation and an alkylation reaction in a single vessel, demonstrating the power of one-pot procedures in complex molecule synthesis. rsc.orgrsc.org
Furthermore, the synthesis of various n-octyl hetaryl-2-oxoacetates has been reported via the reaction of the corresponding heterocycle with oxalyl chloride followed by treatment with n-octanol. chim.it While this is a two-step process, it could potentially be optimized into a one-pot procedure. For example, the synthesis of ethyl 2-(2,4-dimethyl-5-nitro-6-phenylpyridin-3-yl)-2-oxoacetate has been achieved in a multi-component reaction, which by its nature is a one-pot process. mdpi.com
A plausible one-pot synthesis of this compound could involve the direct oxidation of a suitable precursor followed by in-situ esterification with octanol. For instance, the oxidation of ethyl lactate (B86563) to ethyl pyruvate (an α-keto ester) is a known transformation, and a similar process could be adapted.
Table 2: Examples of One-Pot Syntheses of α-Keto Esters and Related Compounds
| Starting Material(s) | Reagents/Conditions | Product Type | Yield | Reference |
| Aryl-ketones | Selenium dioxide, esterification, hydrolysis | Aryl α-keto esters | Good | researchgate.net |
| Orthoester-masked methyl-ketone, aryl bromide, α-bromoacetophenone | Pd-catalyst, base | 1,4-Dicarbonyl intermediate for lamellarins | - | rsc.orgrsc.org |
| Pyrrole, oxalyl chloride, n-octanol | Sequential addition | n-Octyl 2-oxo-2-(pyrrol-1-yl)acetate | 57% | chim.it |
| 2-Nitroacetophenone, acetaldehyde (B116499) diethyl acetal, dicarbonyl compound, ammonium (B1175870) acetate (B1210297) | Acetic acid | Ethyl 2-(2,4-dimethyl-5-nitro-6-phenylpyridin-3-yl)-2-oxoacetate | 77% | mdpi.com |
Chemical Reactivity and Mechanistic Pathways of Octyl Oxoacetate
Nucleophilic Addition Reactions at the Carbonyl Center
Octyl oxoacetate possesses two electrophilic carbonyl centers: a ketone and an ester. The reactivity of these centers towards nucleophiles differs, allowing for selective transformations. The ketone carbonyl is generally more electrophilic than the ester carbonyl due to the electron-donating resonance effect of the ester oxygen, which partially delocalizes the positive charge on the carbonyl carbon.
Strong nucleophiles, such as Grignard reagents or organolithium compounds, will preferentially attack the more reactive ketone carbonyl. This results in the formation of a tertiary alcohol upon workup. The reaction proceeds via a standard nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.
Weaker nucleophiles, such as alcohols, amines, and water, can also react, though typically under catalytic conditions (acid or base). For instance, in the presence of an acid catalyst, the ketone can form a ketal or hemiketal with an alcohol.
Reactions Involving the Alpha-Carbon: Enolate Formation and Condensations (e.g., Aldol-type reactions)
The protons on the alpha-carbon, situated between the two carbonyl groups, of this compound exhibit significant acidity (pKa ≈ 11 in DMSO). This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting conjugate base, the enolate, through resonance. masterorganicchemistry.com The negative charge of the enolate is delocalized over the alpha-carbon and the two oxygen atoms of the carbonyl groups. masterorganicchemistry.com
The formation of this stabilized enolate is crucial for a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com In the presence of a suitable base, such as an alkoxide, the enolate can be generated and subsequently act as a nucleophile. libretexts.org
One of the most significant reactions involving the enolate of this compound is the Aldol-type condensation. The enolate can attack the carbonyl group of an aldehyde or another ketone, leading to the formation of a β-hydroxy keto ester. Subsequent dehydration of this adduct can yield an α,β-unsaturated product. These reactions are synthetically valuable for the construction of more complex molecular architectures.
Transesterification and Hydrolytic Decomposition Mechanisms of Oxoesters
The ester functionality of this compound is susceptible to both transesterification and hydrolysis, typically under acidic or basic conditions.
Transesterification involves the exchange of the octyl group of the ester with another alkyl group from an alcohol. The reaction is an equilibrium process and is often driven to completion by using a large excess of the new alcohol or by removing one of the products.
Acid-catalyzed transesterification: The mechanism involves protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol (1-octanol) is eliminated, and deprotonation of the new ester yields the final product.
Base-catalyzed transesterification: A strong base, typically the conjugate base of the incoming alcohol (an alkoxide), acts as the nucleophile and attacks the ester carbonyl carbon. This forms a tetrahedral intermediate, from which the original alkoxide (octan-1-olate) is expelled, yielding the new ester.
Hydrolytic decomposition is the cleavage of the ester bond by water to yield the corresponding β-keto carboxylic acid and 1-octanol (B28484). youtube.com
Acid-catalyzed hydrolysis: Similar to transesterification, the ester carbonyl is protonated, followed by nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, and after proton transfers, 1-octanol is eliminated, yielding the β-keto carboxylic acid. youtube.com
Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The elimination of the octan-1-olate ion results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. youtube.com Acidification of the reaction mixture is necessary to obtain the free β-keto carboxylic acid. youtube.com
The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.govresearchgate.net
Decarboxylation Reactions of this compound and Related Compounds
The β-keto ester structure of this compound allows for decarboxylation upon hydrolysis to the corresponding β-keto acid. aklectures.comlibretexts.org This reaction proceeds through a cyclic transition state and is a key step in synthetic sequences like the acetoacetic ester synthesis. libretexts.org
Acid- and Base-Catalyzed Decarboxylation
While the decarboxylation of β-keto acids can occur upon heating alone, it can be catalyzed by both acids and bases. youtube.comyoutube.com
Acid-catalyzed decarboxylation: In the presence of acid, the carbonyl group of the carboxylic acid can be protonated. The β-keto acid can then form a cyclic, six-membered transition state involving a hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen. youtube.com This facilitates the cleavage of the C-C bond, releasing carbon dioxide and forming an enol, which then tautomerizes to the more stable ketone. youtube.comyoutube.com
Base-catalyzed decarboxylation: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. The resulting anion can then undergo decarboxylation to form an enolate, which is subsequently protonated by a proton source (like water) to give the ketone.
Enzyme-Mediated Decarboxylation (e.g., by Octyl-PEI conjugates)
Enzymes, known as decarboxylases, can catalyze the decarboxylation of β-keto acids with high specificity and efficiency under mild conditions. wikipedia.org For instance, oxaloacetate decarboxylase catalyzes the conversion of oxaloacetate to pyruvate (B1213749) and carbon dioxide. wikipedia.orgnih.govnih.gov This enzymatic reaction often requires a divalent metal ion cofactor, such as Mn²⁺ or Mg²⁺. nih.govnih.gov
Oxidation and Reduction Pathways of the Keto-Ester Functionality
The keto-ester functionality of this compound can undergo both oxidation and reduction reactions at either the ketone or the alpha-carbon.
Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding an octyl 3-hydroxybutanoate. This can be achieved using various reducing agents.
Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing ketones in the presence of esters. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities.
Biocatalytic Reduction: Enzymes such as dehydrogenases or reductases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can catalyze the enantioselective reduction of β-keto esters to chiral β-hydroxy esters. nih.govacs.orgresearchgate.netnih.gov This is a valuable method for producing optically active compounds. researchgate.net
Oxidation: The alpha-position of β-keto esters can be oxidized to introduce a hydroxyl group, forming an α-hydroxy-β-keto ester. researchgate.net This transformation can be accomplished using various oxidizing agents, including molecular oxygen in the presence of a suitable catalyst. researchgate.net
The following table summarizes the reactivity of this compound at its different functional sites:
| Functional Site | Reaction Type | Reagent/Catalyst | Product Type |
| Ketone Carbonyl | Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohol |
| Ketone Carbonyl | Reduction | NaBH₄, Biocatalysts | Secondary Alcohol (β-hydroxy ester) |
| Alpha-Carbon | Enolate Formation | Alkoxides (e.g., NaOEt) | Enolate |
| Alpha-Carbon | Aldol-type Condensation | Aldehydes/Ketones in presence of base | β-hydroxy keto ester |
| Alpha-Carbon | Oxidation | O₂, Catalyst | α-hydroxy-β-keto ester |
| Ester Carbonyl | Transesterification | Alcohol, Acid/Base Catalyst | New Ester |
| Ester Carbonyl | Hydrolysis | Water, Acid/Base Catalyst | β-keto carboxylic acid |
| β-Keto Acid (from hydrolysis) | Decarboxylation | Heat, Acid/Base, Enzymes | Ketone |
Cyclization and Heterocycle Formation Reactions Incorporating the Oxoacetate Moiety
The bifunctional nature of this compound, characterized by adjacent ketone and ester carbonyl groups, renders it a versatile precursor for the synthesis of various heterocyclic compounds. The oxoacetate moiety can readily participate in cyclization reactions with binucleophilic reagents, where both electrophilic carbon centers of the oxoacetate structure are incorporated into the newly formed heterocyclic ring.
A prominent example of this reactivity is the condensation reaction between alkyl oxoacetates and ortho-phenylenediamines to form quinoxalin-2(1H)-ones. This reaction provides a straightforward and efficient method for constructing this important heterocyclic scaffold.
Detailed research has demonstrated the successful synthesis of quinoxalin-2(1H)-ones through the reaction of ethyl glyoxalate with various o-phenylenediamines. acs.org The reaction, typically conducted in refluxing ethanol, proceeds with yields ranging from 37% to 93%. acs.org Similarly, the condensation of n-butyl oxoacetate with o-phenylenediamine (B120857) has been reported to produce quinoxalin-2-ones in excellent yields. sapub.org The general transformation can be represented as follows:
Reaction Scheme: Synthesis of Quinoxalin-2(1H)-ones

(Image depicts the general reaction of an alkyl oxoacetate with a substituted o-phenylenediamine to form a substituted quinoxalin-2(1H)-one.)
The mechanistic pathway for this transformation involves a sequence of condensation and intramolecular cyclization steps. Initially, one of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone carbonyl of the this compound to form a hemiaminal intermediate. Dehydration of this intermediate leads to the formation of an imine. Subsequently, the second amino group undergoes an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of an alcohol molecule (octanol in the case of this compound) to yield the stable, aromatic quinoxalin-2(1H)-one ring system.
A study on the synthesis of 3-ethylquinoxalin-2(1H)-one from the reaction of o-phenylenediamine and ethyl 2-oxobutanoate (B1229078) further illustrates the utility of α-ketoesters in constructing such heterocyclic systems. researchgate.net While this specific example utilizes an α-ketoester with an additional ethyl group, the underlying principle of condensation and cyclization with a binucleophile remains the same.
The following table summarizes representative findings for the synthesis of quinoxalin-2(1H)-ones from alkyl oxoacetates and their derivatives.
| Alkyl Oxoacetate/Derivative | Binucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl glyoxalate | o-Phenylenediamines | Quinoxalin-2(1H)-ones | Refluxing Ethanol | 37-93 | acs.org |
| n-Butyl oxoacetate | o-Phenylenediamine | Quinoxalin-2-one | Not specified | Excellent | sapub.org |
| Ethyl 2-oxobutanoate | o-Phenylenediamine | 3-Ethylquinoxalin-2(1H)-one | Not specified | Not specified | researchgate.net |
Structural Modifications and Derivatization Strategies for Octyl Oxoacetate
Synthesis of Substituted Octyl Oxoacetate Analogs
The synthesis of substituted this compound analogs can be achieved through several established organic chemistry reactions. These modifications typically target the active methylene (B1212753) group (the α-position) or the ketone functionality.
One common strategy involves the Knoevenagel condensation, a reaction where an active methylene compound reacts with a carbonyl group. For instance, octyl cyanoacetate, a close analog of this compound, can be condensed with various ring-substituted benzaldehydes using a piperidine (B6355638) catalyst to synthesize a range of octyl phenylcyanoacrylates. chemrxiv.org This method allows for the introduction of diverse functional groups onto the molecule, as demonstrated by the synthesis of fluoro, methyl, and methoxy (B1213986) ring-disubstituted octyl phenylcyanoacrylates. chemrxiv.org
Another approach to creating analogs is through reactions at the γ-position of the β-keto ester. While reactions typically occur at the more acidic α-position, specific catalytic systems can direct reactions to the γ-carbon. nih.gov For example, catalytic asymmetric Mannich reactions have been developed for β-ketoesters, allowing for the formation of a C–C bond at the γ-position with high enantioselectivity. nih.gov Such methods are crucial for producing chiral δ-amino β-ketoester derivatives, which are valuable synthetic intermediates. nih.gov
Furthermore, the ester group itself can be modified. Transesterification of β-keto esters is a key transformation in organic synthesis, enabling the exchange of the octyl group for other alkyl or aryl groups, thereby altering the compound's physical and chemical properties. rsc.org
A summary of synthetic strategies for analogous β-keto esters is presented below:
Table 1: Synthetic Strategies for β-Keto Ester Analogs
| Reaction Type | Reagents/Catalysts | Position of Modification | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Substituted benzaldehydes, piperidine | α-position | Substituted phenylcyanoacrylates chemrxiv.org |
| Asymmetric Mannich Reaction | Imines, organocatalysts | γ-position | δ-Amino β-keto esters nih.gov |
| Friedel-Crafts Acylation | Oxalyl chloride, Lewis acids | Heterocyclic core | Hetaryl glyoxylates chim.it |
| Transesterification | Various alcohols, catalysts | Ester group | Varied alkyl/aryl esters rsc.org |
Incorporating this compound into Complex Organic Frameworks
The functional groups of this compound make it a suitable building block for incorporation into larger, more complex molecular architectures such as polymers and metal-organic frameworks (MOFs).
In polymer synthesis, octyl esters like octyl acrylate (B77674) are used to create polymers with specific properties such as flexibility and resistance to UV light and water. ontosight.ai The homopolymer of octyl acrylate is used in adhesives, coatings, and biomedical devices. ontosight.ai Similarly, this compound could potentially be integrated into polymer chains through reactions involving its ketone or ester functionalities. For example, tyrosine-derived diphenols containing octyl esters have been used to synthesize aliphatic polyarylates, where the length of the alkyl ester pendent chain influences the polymer's thermal and mechanical properties. nih.gov
Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The carboxylate group, which can be derived from the ester of this compound via hydrolysis, is a common linker in MOF synthesis. Research has shown the successful incorporation of various functional molecules into MOFs, including chemotherapeutic platinum compounds and pillar uni.luarene macrocycles, to create materials for drug delivery, sensing, and selective separation. etown.edunih.gov The incorporation of an this compound-derived ligand could introduce specific functionalities and influence the pore environment of the resulting MOF. The process often involves post-synthetic modification, where a pre-formed MOF is treated with the desired functional molecule. rsc.org
Design and Synthesis of Bioactive this compound Derivatives (e.g., 4-Octyl Itaconate as an immunomodulator)
A key derivatization strategy for compounds related to this compound is the synthesis of bioactive molecules. A prominent example is 4-octyl itaconate (4-OI), a cell-permeable derivative of itaconate, a metabolite produced by inflammatory macrophages. aai.orgnih.gov
Synthesis and Mechanism of Action: 4-OI is synthesized from itaconic acid and is used extensively as a research tool due to its enhanced cell permeability compared to itaconate itself. aai.org Once inside the cell, it is converted to itaconate. nih.govdovepress.com Both itaconate and 4-OI exert anti-inflammatory effects by acting as electrophiles that modify cysteine residues on various proteins through alkylation. uni.luaai.org
Immunomodulatory Effects: 4-Octyl itaconate has been shown to be a potent immunomodulator with a range of anti-inflammatory properties. Its effects are largely mediated through the activation of the transcription factor NRF2, a master regulator of antioxidant responses. aai.orgnih.gov
Key research findings on the immunomodulatory effects of 4-OI include:
Inhibition of Inflammasome Activation: 4-OI can modify and inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of inflammatory cytokines. nih.gov
Suppression of Chemokines: It significantly reduces the production of chemokines that attract eosinophils, a type of white blood cell involved in allergic inflammation. aai.org This suppression occurs in various cell types, including macrophages and T-helper cells, and is dependent on NRF2. aai.org
Modulation of Dendritic Cells: 4-OI can suppress the maturation and function of dendritic cells (DCs), which are critical for initiating adaptive immune responses. dovepress.com This effect is also mediated through the activation of the NRF2 pathway. dovepress.com
Induction of Anti-inflammatory Proteins: 4-OI induces the secretion of the anti-inflammatory protein Annexin A1 from macrophages, an effect that is also dependent on NRF2. nih.gov
Table 2: Bioactive Properties of 4-Octyl Itaconate
| Biological Target/Process | Effect of 4-Octyl Itaconate | Mediating Pathway |
|---|---|---|
| NLRP3 Inflammasome | Inhibition of activation nih.gov | Cysteine modification nih.gov |
| Eosinophil-targeted Chemokines | Suppression of production aai.org | NRF2-dependent aai.org |
| Dendritic Cell Maturation | Suppression dovepress.com | NRF2 activation dovepress.com |
| Annexin A1 | Induction of secretion nih.gov | NRF2-dependent nih.gov |
This compound as a Building Block for Natural Product Synthesis
The β-keto ester motif present in this compound is a fundamental building block in the synthesis of many natural products. rsc.org Ketones, in general, are highly valuable starting materials due to the vast number of complexity-building transformations they can undergo. rsc.org
The structural unit of a β-keto ester is central to the biosynthesis and laboratory synthesis of polyketides, a large class of natural products with diverse biological activities. For example, the total synthesis of complex macrolide antibiotics like tetracycline (B611298) and oleandomycin (B1677203) often involves the strategic coupling of fragments that contain β-keto ester or related functionalities. nih.gov
Furthermore, β-keto esters derived from amino acids are versatile precursors for synthesizing various heterocyclic compounds, such as tetramic acids and indole (B1671886) derivatives. researchgate.net The synthesis of γ-(n-octyl)-γ-butyrolactone, a substituted γ-butyrolactone, has been achieved from 1-decene (B1663960) and acetic acid, showcasing a method to create lactone structures that are prevalent in natural products. orgsyn.org
The ability to perform stereoselective reactions on β-keto esters is critical for natural product synthesis. Organocatalytic methods have been developed for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, providing a route to chiral cycloperoxides, a motif found in several bioactive natural products. mdpi.com These examples highlight how a simple building block like this compound can be a starting point for the construction of stereochemically complex and biologically significant molecules. nih.gov
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of octyl oxoacetate. By analyzing the ¹H and ¹³C nuclei, a complete picture of the molecule's structure can be assembled.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound displays signals corresponding to each chemically distinct proton in the molecule. The chemical shift (δ) of these signals provides information about the electronic environment of the protons.
Aldehyde Proton: A single, distinct peak for the aldehyde proton is expected to appear far downfield, typically in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group.
Ester Methylene (B1212753) Protons (-O-CH₂-): The two protons on the carbon attached to the ester oxygen are deshielded and are expected to appear as a triplet around δ 4.2-4.4 ppm. The triplet splitting pattern arises from coupling to the adjacent methylene group in the octyl chain.
Octyl Chain Protons: The protons of the long alkyl chain will appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.2-1.7 ppm. The methylene group adjacent to the ester's O-CH₂ group will be a distinct multiplet (a quintet or sextet) slightly further downfield than the rest of the chain.
Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group of the octyl chain will appear as a triplet at approximately δ 0.9 ppm, the most upfield signal, due to their distance from the electron-withdrawing ester and ketone groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.7 | Singlet |
| Ester Methylene (-O-CH ₂-) | 4.3 | Triplet |
| Methylene (-O-CH₂-CH ₂-) | 1.7 | Multiplet |
| Octyl Chain Methylenes (-(CH ₂)₅-) | 1.3 | Multiplet |
| Terminal Methyl (-CH ₃) | 0.9 | Triplet |
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom gives rise to a distinct signal.
Carbonyl Carbons (C=O): Two downfield signals are expected for the two carbonyl carbons. The ketone carbonyl carbon is typically found further downfield (around δ 190-200 ppm) than the ester carbonyl carbon (around δ 160-170 ppm).
Ester Methylene Carbon (-O-CH₂-): The carbon atom attached to the ester oxygen appears in the region of δ 65-70 ppm.
Octyl Chain Carbons: The carbons of the octyl chain produce a series of signals in the upfield region of the spectrum, typically between δ 14-32 ppm.
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon of the octyl group will be the most upfield signal, appearing at approximately δ 14 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C =O) | 195 |
| Ester Carbonyl (C =O) | 165 |
| Ester Methylene (-O-C H₂-) | 67 |
| Octyl Chain Methylenes (-(C H₂)₆-) | 22-32 |
| Terminal Methyl (-C H₃) | 14 |
Two-Dimensional (2D) NMR Correlation Studies (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons in the octyl chain, confirming their sequence. For example, the signal for the ester methylene protons at ~δ 4.3 ppm would show a cross-peak with the adjacent methylene protons at ~δ 1.7 ppm.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish long-range (2-3 bond) correlations. Key correlations for this compound would include a cross-peak between the ester methylene protons (~δ 4.3 ppm) and the ester carbonyl carbon (~δ 165 ppm), as well as a correlation between the aldehyde proton (~δ 9.7 ppm) and the ketone carbonyl carbon (~δ 195 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
C=O Stretching: Two strong, sharp absorption bands are expected in the carbonyl region. The ketone C=O stretch will appear around 1720-1740 cm⁻¹, while the ester C=O stretch will be at a slightly higher frequency, around 1740-1760 cm⁻¹. The presence of two distinct peaks in this region is a clear indicator of the two different carbonyl environments.
C-O Stretching: A strong band corresponding to the C-O single bond stretch of the ester group is expected in the region of 1100-1300 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the octyl chain's methylene and methyl groups will appear as multiple sharp peaks in the region of 2850-3000 cm⁻¹. A weaker C-H stretching band for the aldehyde proton may also be visible around 2720 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850-3000 | Strong |
| C-H Stretch (Aldehyde) | ~2720 | Weak |
| C=O Stretch (Ester) | 1740-1760 | Strong |
| C=O Stretch (Ketone) | 1720-1740 | Strong |
| C-O Stretch (Ester) | 1100-1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound possesses two carbonyl chromophores. The expected electronic transitions are the n → π* transitions of the non-bonding electrons of the oxygen atoms to the antibonding π* orbitals of the carbonyl groups. These transitions are typically weak and appear in the UV region. A broad absorption band with a maximum (λmax) between 280-320 nm would be characteristic for this type of α-keto ester.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.
Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 186, corresponding to the molecular weight of C₁₀H₁₈O₃. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Fragmentation Pattern: The fragmentation of this compound would likely proceed through several characteristic pathways. A prominent fragmentation would be the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the octyl chain to the ester carbonyl oxygen, leading to the elimination of octene (C₈H₁₆, mass = 112) and leaving a fragment at m/z 74. Another common fragmentation is the loss of the octyloxy radical (•OC₈H₁₇), resulting in a fragment at m/z 57, corresponding to the [CH₃COCO]⁺ ion. Cleavage of the octyl chain would also produce a series of smaller alkyl fragments.
Chromatographic Methods Coupled with Spectroscopic Detection for Purity and Mixture Analysis
The analysis of this compound, particularly for purity assessment and in the context of reaction mixtures, can be effectively achieved by coupling chromatographic separation techniques with sensitive spectroscopic detectors. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for this purpose, with mass spectrometry (MS) and ultraviolet (UV) spectroscopy being common detection techniques.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The separation is typically performed on a capillary column, and the choice of stationary phase is critical for resolving the analyte from impurities. For esters, polar stationary phases are often employed. For instance, polyethylene (B3416737) glycol-based columns, such as DB-WAX or Omegawax, are suitable for the separation of fatty acid methyl esters (FAMEs), which share structural similarities with this compound. customs.go.jpsigmaaldrich.com The use of a low-polarity stationary phase, like a 5% phenyl 95% dimethylpolysiloxane (e.g., SLB®-5ms), has also been demonstrated for the analysis of various fatty acid derivatives. ifremer.fr The GC oven temperature program is optimized to ensure good separation, often involving a ramp from a lower temperature to a higher one. sigmaaldrich.com Following separation, the mass spectrometer provides detailed structural information, aiding in the unequivocal identification of this compound and any co-eluting impurities. In some cases, derivatization of related compounds, such as glyoxylate (B1226380), using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) has been used to improve chromatographic behavior and detection sensitivity in GC-MS analysis. mdpi.com
Table 1: Illustrative GC-MS Conditions for Ester Analysis
| Parameter | Condition |
|---|---|
| Column | DB-WAX fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) customs.go.jp |
| Carrier Gas | Helium or Hydrogen internationaloliveoil.org |
| Injector Type | Split/Splitless |
| Oven Program | Example: 70°C (2 min hold), then ramp at 5°C/min to 240°C (8 min hold) sigmaaldrich.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) sigmaaldrich.cominternationaloliveoil.org |
High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound. customs.go.jp It is particularly useful for compounds that may be thermally labile or not sufficiently volatile for GC. Reversed-phase HPLC is a common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. researchgate.netd-nb.info For a compound like this compound, a mobile phase consisting of a mixture of water with methanol (B129727) or acetonitrile (B52724) is typical. sielc.comgoogle.com The separation of β-keto esters, a class to which this compound belongs, can present challenges due to keto-enol tautomerism, which may lead to poor peak shapes. chromforum.org This can sometimes be addressed by adjusting the mobile phase pH or the column temperature to accelerate the interconversion between tautomers. chromforum.org Detection in HPLC can be achieved using a UV detector, as the oxoacetate moiety contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). sielc.com LC-MS, in particular, provides high sensitivity and specificity, making it ideal for impurity profiling.
Table 2: Representative HPLC Conditions for Keto Ester Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) d-nb.info or Newcrom R1 sielc.com |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol researchgate.netsielc.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min d-nb.infosielc.com |
| Detection | UV (e.g., 200-255 nm) researchgate.netsielc.com, ELSD sielc.com, or MS sielc.com |
Advanced Spectroscopic Probes for Reaction Monitoring
The synthesis of this compound can be monitored in real-time using advanced spectroscopic probes, a key component of Process Analytical Technology (PAT). mt.combruker.com PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. pharmaceuticalonline.comscribd.com For esterification reactions, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. spectroscopyonline.comscielo.org.co
By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, the progress of the reaction can be continuously monitored without the need for sampling. spectroscopyonline.com The FTIR spectrometer records the infrared spectrum of the reaction mixture at regular intervals. The formation of this compound can be tracked by the appearance and increase in the intensity of characteristic vibrational bands, such as the ester carbonyl (C=O) stretch. Concurrently, the consumption of reactants, for example, an alcohol and an acylating agent, can be followed by the decrease in their respective characteristic peaks. scielo.org.co For instance, in an esterification reaction, the broad O-H stretching band of a carboxylic acid reactant would diminish as it is converted to the ester. scielo.org.co
This real-time data allows for a detailed understanding of the reaction kinetics, the identification of reaction intermediates, and the precise determination of the reaction endpoint. spectroscopyonline.com This leads to improved process control, ensuring consistent product quality and potentially increasing yield by minimizing the formation of byproducts. spectroscopyonline.com The data collected can be analyzed using chemometric methods, such as partial least squares (PLS), to build predictive models that correlate the spectral data with the concentration of reactants and products, as determined by a reference method like GC. nih.gov
Table 3: Key Spectroscopic Changes in Esterification Monitored by In-Situ FTIR
| Functional Group | Spectroscopic Event | Wavenumber Region (approximate) |
|---|---|---|
| Carboxylic Acid O-H | Decrease in peak intensity | 3300-2500 cm⁻¹ |
| Alcohol O-H | Decrease in peak intensity | 3600-3200 cm⁻¹ |
| Ester C=O | Increase in peak intensity | 1750-1735 cm⁻¹ pharmaceuticalonline.com |
| Ester C-O | Increase in peak intensity | 1300-1000 cm⁻¹ |
The implementation of such advanced spectroscopic probes represents a shift from traditional process monitoring, which relies on discrete, offline sample analysis, to a more dynamic and information-rich, in-process approach. pharmaceuticalonline.com This facilitates a deeper understanding and more robust control over the synthesis of this compound.
Computational and Theoretical Investigations of Octyl Oxoacetate
Quantum Chemical Studies on Reaction Mechanisms and Energetics
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). This surface helps in identifying reactants, products, transition states, and intermediates. frontiersin.org The study of reaction mechanisms often involves calculating the activation energies for various possible pathways to determine the most favorable route. hpc.co.jp
For instance, in studying the thermolysis of oxetane, which shares some structural similarities with cyclic forms of keto-esters, quantum chemical calculations helped to determine that a stepwise reaction pathway involving diradical intermediates is favored over a concerted one. pku.edu.cn Such studies typically employ methods like semi-empirical molecular orbital theory or more advanced ab initio calculations to optimize the geometries of critical points on the PES and confirm transition states through frequency analysis. pku.edu.cn
Modern computational approaches allow for the quantitative determination of radical reaction processes, including the calculation of binding energies and reaction mechanisms. frontiersin.org By combining theoretical calculations with experimental results, a more complete understanding of the reaction dynamics can be achieved. frontiersin.org For complex reactions, this can involve exploring multiple competing pathways, such as those involving different bond cleavage sequences. pku.edu.cn The accuracy of these calculations is crucial, as the resulting activation energies are key parameters in simulating reaction kinetics and fluid dynamics in industrial processes. hpc.co.jp
A general workflow for investigating reaction mechanisms using quantum chemistry is outlined below:
| Step | Description |
| 1. Define Reaction | Identify the reactants and products of the reaction of interest. |
| 2. Propose Pathways | Hypothesize one or more plausible reaction mechanisms. |
| 3. Geometry Optimization | Calculate the optimized geometries of reactants, products, intermediates, and transition states using a suitable level of theory. |
| 4. Frequency Analysis | Perform frequency calculations to confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states). |
| 5. Calculate Energies | Determine the energies of all stationary points on the potential energy surface to calculate reaction barriers and overall reaction energetics. |
| 6. Analyze Results | Compare the energetics of different pathways to identify the most favorable reaction mechanism. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. glycoforum.gr.jp By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the changes in molecular structure and dynamics over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. glycoforum.gr.jp
For molecules with flexible chains, like the octyl group in octyl oxoacetate, MD simulations are particularly useful for exploring the vast conformational space. glycoforum.gr.jpnih.gov These simulations can reveal the preferred conformations of the molecule, the dynamics of transitions between different conformations, and how these are influenced by the solvent. glycoforum.gr.jpnih.gov For example, MD simulations of acyl carrier proteins have been used to study the behavior of acyl chains of varying lengths, showing how they orient themselves within protein binding pockets or in solvent. nih.gov
The accuracy of MD simulations depends heavily on the force field used, which is an empirical potential function that describes the interactions between atoms. glycoforum.gr.jp Several well-established force fields and software packages are available for performing these simulations. glycoforum.gr.jp To overcome the limitations of standard MD in sampling large-scale conformational changes that occur on longer timescales, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) can be employed. glycoforum.gr.jp
Key aspects of performing MD simulations for conformational analysis include:
| Aspect | Description |
| System Setup | The molecule of interest is placed in a simulation box, typically filled with solvent molecules to mimic experimental conditions. |
| Force Field Selection | An appropriate force field is chosen to describe the interatomic and intermolecular interactions. |
| Equilibration | The system is allowed to relax to a stable state at the desired temperature and pressure. |
| Production Run | The simulation is run for a sufficient length of time to sample the relevant conformational space. |
| Trajectory Analysis | The resulting trajectory is analyzed to extract information about conformational preferences, dynamics, and interactions with the solvent. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgmpg.de Instead of dealing with the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable. mpg.descispace.com This makes it computationally feasible to study even large systems. mpg.de
The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. mpg.descispace.com In practice, the Kohn-Sham formulation of DFT is used, which involves solving a set of self-consistent equations. mpg.de A key component of these calculations is the exchange-correlation functional, for which various approximations exist. mpg.descispace.com
DFT calculations can provide valuable information about the electronic properties of this compound, such as the distribution of electron density, orbital energies, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity. For example, regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack, respectively. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important indicators of reactivity.
Challenges in DFT include accurately describing intermolecular interactions, such as van der Waals forces, and dealing with strongly correlated systems. wikipedia.org However, ongoing development of new and improved functionals continues to expand the accuracy and applicability of the method. wikipedia.org
Prediction of Spectroscopic Parameters
Computational methods, particularly those based on quantum chemistry, can be used to predict various spectroscopic properties of molecules. mpg.de This is highly valuable for interpreting experimental spectra and for identifying unknown compounds.
Time-dependent density functional theory (TDDFT) is a common method for calculating electronic excitation energies and oscillator strengths, which are key parameters in UV/Vis absorption spectra. mpg.de By using machine learning models trained on data from high-level calculations, it is possible to predict spectroscopic properties with good accuracy at a lower computational cost. mpg.de These models can use electronic descriptors obtained from less expensive DFT calculations to predict the results of more accurate methods. mpg.de
For vibrational spectroscopy, such as infrared (IR) spectroscopy, quantum chemical calculations can predict vibrational frequencies and intensities. researchgate.net These predictions can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. Machine learning approaches are also being developed to predict IR spectra, leveraging large datasets of computed molecular properties. researchgate.net
The prediction of spectroscopic constants for molecules can also be approached using machine learning, where models are trained on extensive datasets of experimental or high-level computational data. mpg.de
Computational Modeling of Catalytic Processes Involving this compound Analogs
Computational modeling is a vital tool in understanding and designing catalytic processes. cecam.orgsimonsfoundation.orgrsc.org For reactions involving analogs of this compound, computational methods can provide insights into the structure of active sites, reaction pathways, and the factors that control catalytic activity and selectivity. rsc.orgnih.gov
A multiscale modeling approach is often necessary to accurately simulate catalytic systems, combining different computational techniques to capture phenomena occurring at different length and time scales. nih.gov For instance, quantum mechanics (QM) methods like DFT are necessary to describe the electronic changes that occur during a chemical reaction, such as bond breaking and formation. ed.ac.uk However, due to their computational cost, QM methods are often limited to the reactive center of the system. ed.ac.uk The surrounding environment, such as the bulk of a catalyst or solvent, can be treated with less computationally demanding molecular mechanics (MM) methods. This combined approach is known as QM/MM. rsc.org
Molecular dynamics simulations can be used to study the dynamic behavior of the catalyst and reactants, including how they interact and how the catalyst structure might change under reaction conditions. cecam.org Machine learning is also playing an increasingly important role, for example, in developing accurate and efficient interatomic potentials for MD simulations and in identifying promising catalyst candidates from large databases. cecam.org
Computational studies on catalytic processes involving related compounds, such as the functionalization of quinoline (B57606) N-oxides catalyzed by palladium complexes or the hydrodeoxygenation of guaiacol (B22219) derivatives, demonstrate the power of these methods to elucidate reaction mechanisms and guide the development of new catalysts. rsc.org
Biochemical and Biological Research Applications of Octyl Oxoacetate Analogs
Investigations into Metabolic Pathway Intermediates
Derivatives of oxoacetate are pivotal in exploring the intricate network of metabolic pathways, including the Citric Acid Cycle (also known as the Krebs or TCA cycle), gluconeogenesis, and the synthesis of amino acids. Oxoacetate itself is a critical intermediate in these processes. nih.govnumberanalytics.com
In the Citric Acid Cycle , oxoacetate condenses with acetyl-CoA to form citrate (B86180), initiating a series of reactions that generate energy in the form of ATP. nih.govnih.gov The availability of oxoacetate can regulate the rate of the cycle, thereby controlling cellular energy production. numberanalytics.com
For gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, oxoacetate is a key starting point. nih.gov It is formed from the carboxylation of pyruvate (B1213749) and then converted into phosphoenolpyruvate, a crucial step in the gluconeogenic pathway. nih.govoup.com The transport of oxoacetate across the mitochondrial membrane, often indirectly via malate (B86768) or aspartate shuttles, is a critical control point in this process. stackexchange.comalmerja.comresearchgate.netcapes.gov.br
In amino acid synthesis , oxoacetate can be converted to aspartate through transamination, which serves as a precursor for the synthesis of other amino acids. quora.comoup.com This highlights the central role of oxoacetate in linking carbohydrate and protein metabolism.
Enzymatic Interactions and Catalysis Mechanisms
The study of oxoacetate and its analogs provides significant insights into enzyme function, including inhibition, activation, and the mechanics of active sites.
Studies on Enzyme Inhibition and Activation by Oxoacetate Derivatives
Oxoacetate and its derivatives are known to interact with several key enzymes, acting as both inhibitors and, in some contexts, activators.
Pyruvate Carboxylation: Pyruvate carboxylase, which catalyzes the formation of oxaloacetate from pyruvate, is subject to regulation by various metabolites. nih.govoup.com While acetyl-CoA is a well-known activator, some bacterial pyruvate carboxylases are inhibited by aspartate, a direct derivative of oxaloacetate. oup.comnih.gov Oxamate, a structural analog of pyruvate, can inhibit pyruvate carboxylase non-competitively. nih.govresearchgate.net
Complex II (Succinate Dehydrogenase): Oxaloacetate is a potent competitive inhibitor of Complex II of the electron transport chain, binding to the same active site as the substrate, succinate (B1194679). mdpi.comkau.edu.satandfonline.comlibretexts.org This inhibition is considered a physiologically relevant regulatory mechanism. nih.gov Studies have shown that a significant fraction of Complex II in brain tissue exists in an inactive, oxaloacetate-bound form. nih.gov Other dicarboxylic acids like malonate also act as competitive inhibitors of Complex II. mdpi.comnih.gov
Mitochondrial Translocation: The movement of oxoacetate across the inner mitochondrial membrane is restricted and relies on shuttle systems. stackexchange.comalmerja.comquora.com The transport process itself can be influenced by various factors. For instance, the translocation of oxaloacetate can be stimulated by energy in the form of ATP or by an active respiratory chain. portlandpress.com Certain compounds can inhibit this transport, thereby affecting metabolic pathways that rely on the movement of oxoacetate between the mitochondria and cytosol. researchgate.net
Mechanistic Probes for Enzyme Active Sites
Due to their structural similarity to natural substrates, oxoacetate derivatives serve as valuable tools for probing the active sites of enzymes. By observing how these analogs bind and interact with an enzyme, researchers can deduce the structure and chemical environment of the active site. biologiachile.cl For example, the use of affinity labels, which are reactive analogs of substrates, can help identify key amino acid residues involved in catalysis. biologiachile.cl The study of how inhibitors like oxaloacetate interact with enzymes such as succinate dehydrogenase provides a clearer picture of the enzyme's active site architecture. nih.gov
Enzyme Immobilization and Biocatalysis for Oxoacetate Transformations
Immobilizing enzymes on solid supports is a technique with significant applications in biotechnology, offering advantages like enzyme reusability and process control. inflibnet.ac.innih.gov This approach has been applied to enzymes involved in oxoacetate transformations. For instance, citrate synthase, which converts oxaloacetate and acetyl-CoA to citrate, has been successfully immobilized on supramolecular membranes for continuous biocatalytic reactions. researchgate.netresearchgate.net Systems with co-immobilized enzymes, such as malate dehydrogenase and citrate synthase, have demonstrated increased reaction rates for citrate production compared to enzymes in solution. inflibnet.ac.in Furthermore, stabilized multi-enzyme systems have been developed to mimic natural metabolic pathways, such as the conversion of CO2 to oxaloacetate. rsc.org
Research on Transport Mechanisms Involving Oxoacetate
The transport of oxoacetate across the inner mitochondrial membrane is a critical and highly regulated process, as the membrane is largely impermeable to it. stackexchange.comalmerja.comresearchgate.net Research has shown that oxoacetate's movement is primarily indirect, relying on shuttle systems.
The most well-known of these is the malate-aspartate shuttle . stackexchange.comquora.com In this system, oxaloacetate is reduced to malate in the cytosol, which is then transported into the mitochondrial matrix. Inside the matrix, malate is re-oxidized to oxaloacetate. stackexchange.com To complete the cycle and transport oxaloacetate out, it is converted to aspartate, which can then be transported back to the cytosol. stackexchange.com
Studies have also identified specific transporter proteins that facilitate the exchange of dicarboxylates and other anions across the mitochondrial membrane, which are essential for these shuttle systems to function. researchgate.netresearchgate.net The energy state of the mitochondria can also influence the rate of oxaloacetate translocation. portlandpress.com Furthermore, certain agents can increase the permeability of the inner mitochondrial membrane, leading to the release of intramitochondrial ions and metabolites, including those derived from oxaloacetate. nih.gov
Immunometabolism Research and Signaling Pathways Modulated by Oxoacetate-Derived Metabolites
The field of immunometabolism investigates the link between metabolic processes and the function of the immune system. Metabolites derived from or related to the oxoacetate pathway play crucial roles in modulating immune responses.
A key example is itaconate , a metabolite produced from the TCA cycle intermediate cis-aconitate, which is closely related to the oxoacetate pathway. frontiersin.orgnih.gov Itaconate and its derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), have emerged as significant immunomodulatory molecules. springernature.comnih.gov They are produced in high amounts in activated immune cells like macrophages. frontiersin.orgspringernature.com
Research has demonstrated that itaconate derivatives can exert anti-inflammatory effects by:
Inhibiting the activation of the NLRP3 inflammasome, which reduces the secretion of the pro-inflammatory cytokine IL-1β. oup.com
Reducing the production of other inflammatory cytokines like IL-6. oup.com
Activating the Nrf2 pathway, which helps to reduce oxidative stress. frontiersin.org
These findings highlight the potential for targeting metabolic pathways related to oxoacetate to modulate immune responses in various diseases. nih.govoup.com
Furthermore, metabolites from the TCA cycle, including oxaloacetate, are integral to various signaling pathways that regulate cell growth and metabolism, such as the PI3K/AKT/mTORC1 pathway. nih.govamegroups.orgcreative-diagnostics.com For instance, citrate, derived from oxaloacetate and acetyl-CoA, is a source of cytosolic acetyl-CoA, which is essential for lipid synthesis and protein acetylation, processes that are critical for cell growth and signaling. nih.gov
Green Chemistry Principles in Octyl Oxoacetate Synthesis and Transformations
Development of Sustainable Synthetic Routes for Octyl Oxoacetate
Traditional methods for synthesizing esters like this compound often involve processes with significant environmental drawbacks. chemistryjournals.net Sustainable synthetic routes aim to address these issues by utilizing renewable resources, employing safer reagents, and designing more efficient reaction pathways. purkh.com
A key strategy in developing sustainable routes is the use of biocatalysis. chemistryjournals.net Enzymes can be employed to catalyze the synthesis of this compound under mild conditions, often in aqueous media, which reduces the need for harsh solvents and high energy input. chemistryjournals.net For instance, lipases can be used for the esterification of an appropriate alcohol and carboxylic acid to produce this compound with high selectivity, minimizing the formation of byproducts.
Utilization of Green Solvents in Reaction Systems (e.g., water, N-octyl pyrrolidone)
The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. matanginicollege.ac.insigmaaldrich.com Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. matanginicollege.ac.in
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. matanginicollege.ac.in Conducting the synthesis of this compound in aqueous media can significantly reduce the environmental impact of the process. While the solubility of nonpolar reactants can be a challenge, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures (supercritical water) can overcome this limitation. matanginicollege.ac.in
N-octyl pyrrolidone (NOP) is another promising green solvent that can be used in the synthesis of this compound. carlroth.comatamanchemicals.comcarlroth.com NOP is a biodegradable and less toxic alternative to conventional polar aprotic solvents like N,N-dimethylformamide (DMF). carlroth.comrsc.org It has been successfully used in various applications, including solid-phase peptide synthesis, where it demonstrated good performance and could be easily recovered and recycled. rsc.org Its properties as a solvent for polymers and hydrophobic substances also make it suitable for a range of organic reactions. atamanchemicals.com
Below is an interactive data table comparing the properties of traditional and green solvents:
Design of Environmentally Benign Catalytic Systems
Catalysts play a vital role in chemical synthesis by increasing reaction rates and selectivity, which can lead to reduced energy consumption and waste generation. matanginicollege.ac.inum-palembang.ac.id The design of environmentally benign catalytic systems focuses on using catalysts that are non-toxic, recyclable, and highly efficient.
Biocatalysts , such as enzymes, are a prime example of green catalysts. chemistryjournals.net Their high specificity and ability to operate under mild conditions make them ideal for the synthesis of fine chemicals like this compound. chemistryjournals.net The use of enzymes can eliminate the need for protecting groups and reduce the formation of unwanted byproducts. sigmaaldrich.com
Heterogeneous catalysts are another important class of green catalysts. These are solid catalysts that can be easily separated from the reaction mixture and recycled, which minimizes waste and reduces costs. rsc.org Montmorillonite clays, for example, are low-cost, eco-friendly solid acid catalysts that can be used in various organic reactions. rsc.org
Metal-based catalysts are also being redesigned to be more environmentally friendly. This includes the development of catalysts based on abundant and non-toxic metals, as well as the use of ligands that can improve the catalyst's stability and recyclability. mdpi.commdpi.com For instance, research has focused on developing recyclable metal catalysts for N-heterocycle synthesis, which improves atom economy and prevents hazardous waste. mdpi.com
The following interactive data table summarizes different types of environmentally benign catalysts:
Atom Economy and Waste Minimization in this compound Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. dynamicscience.com.auucla.eduslideshare.net A high atom economy indicates that less waste is generated. dynamicscience.com.au For the synthesis of this compound, this means designing a reaction where the majority of the atoms from the starting materials end up in the final ester molecule.
Addition reactions, for example, have a 100% atom economy because all the atoms of the reactants are incorporated into the product. dynamicscience.com.au While the synthesis of this compound is likely to be a condensation or substitution reaction, which inherently produces byproducts, the choice of reagents and reaction pathway can significantly impact the atom economy. slideshare.net Avoiding the use of protecting groups, for instance, is a key strategy to improve atom economy as it eliminates the steps of protection and deprotection, which generate waste. sigmaaldrich.com
Waste minimization is a broader concept that encompasses not only improving atom economy but also reducing or eliminating all forms of waste from the production process. beeindia.gov.inpurdue.edu This includes minimizing the use of solvents, energy, and other resources. beeindia.gov.inresearchgate.net
Strategies for waste minimization in this compound production include:
Source Reduction: The most effective approach is to prevent waste generation in the first place by optimizing the reaction conditions and using highly selective catalysts. osti.gov
Recycling and Reuse: Solvents and catalysts should be recovered and recycled whenever possible. osti.gov Byproducts could also be repurposed if they have potential applications.
Process Intensification: Using techniques like continuous flow reactors can improve efficiency, reduce reaction times, and minimize waste.
The following interactive table illustrates the principles of atom economy and waste minimization in the context of this compound synthesis.
Chemical Compounds Mentioned
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways to Chiral Octyl Oxoacetate Derivatives
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. For this compound, the development of enantiomerically pure derivatives represents a significant and promising research frontier. Future work in this area will likely focus on leveraging and adapting established methods for asymmetric synthesis of α-keto esters.
A key strategy will be the use of dynamic kinetic resolution (DKR) . This technique has been successfully applied to the asymmetric transfer hydrogenation of various α-keto esters to produce β-substituted-α-hydroxy carboxylic acid derivatives with high stereoselectivity. acs.orgunc.eduorganic-chemistry.org The development of ruthenium-based catalysts, particularly those with tailored sulfonamide ligands, has shown exceptional chemo-, diastereo-, and enantiocontrol in these reductions. acs.org Projecting this to this compound, research could explore the DKR of racemic β-substituted this compound precursors to access a variety of chiral octyl α-hydroxy ester derivatives.
Another promising avenue is the aerobic oxidation of substituted acetoacetate (B1235776) esters . A copper(II)-catalyzed aerobic deacylation method has been demonstrated for the preparation of β-stereogenic α-keto esters. nih.gov This approach is attractive due to its use of inexpensive starting materials and air as the oxidant. Future research could investigate the application of this methodology to synthesize chiral this compound derivatives from appropriately substituted octyl acetoacetate precursors.
Furthermore, the exploration of novel catalytic systems for the direct synthesis of chiral α-keto esters will be crucial. This includes the development of chiral ionic liquids and metal-organic frameworks (MOFs) as catalysts or synthetic platforms. researchgate.nettandfonline.com For instance, a chiral rod-like MOF has been synthesized using an amino acid-based hexanuclear wheel containing an (S)-N-(ethyl oxoacetate)alanine ligand, suggesting a pathway for incorporating chiral oxoacetate moieties into complex supramolecular structures. tandfonline.com
| Synthetic Approach | Key Features | Potential Application for this compound |
| Dynamic Kinetic Resolution (DKR) | Asymmetric transfer hydrogenation of racemic α-keto esters. | Synthesis of chiral octyl α-hydroxy esters. |
| Aerobic Deacylation | Copper(II)-catalyzed oxidation of substituted acetoacetate esters. | Preparation of β-stereogenic this compound derivatives. |
| Novel Catalytic Platforms | Use of chiral ionic liquids and Metal-Organic Frameworks (MOFs). | Direct asymmetric synthesis of chiral this compound. |
Design and Engineering of Advanced Catalytic Systems for Selective Transformations
The reactivity of the dual carbonyl groups in this compound makes it a versatile substrate for various chemical transformations. The design of advanced catalytic systems to control the selectivity of these reactions is a pivotal area for future research.
A primary focus will be the selective hydrogenation of one of the carbonyl groups. Ruthenium and rhodium-based catalysts have been shown to be effective for the hydrogenation of α-ketoesters to either α-hydroxy esters or 1,2-diols, with the product selectivity being tunable by reaction conditions such as pressure and the choice of base. acs.orgthieme-connect.comthieme-connect.com Future studies on this compound could aim to develop highly chemoselective catalysts that can differentiate between the two carbonyls, allowing for the targeted synthesis of either octyl 2-hydroxy-3-oxobutanoate or octyl 2,3-dihydroxybutanoate.
The development of catalysts for C-H activation and functionalization of the octyl chain is another exciting direction. Platinum-catalyzed direct C-H acylation has been used to introduce an α-keto ester functionality onto aromatic rings using ethyl chlorooxoacetate. acs.org Adapting this chemistry to achieve intramolecular C-H functionalization of the octyl group in this compound could lead to the synthesis of novel cyclic derivatives.
Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. Their use in the cross-aza-benzoin reaction of aldehydes with α-imino esters to produce α-amino-β-keto esters highlights their potential for C-C bond formation. beilstein-journals.org Research into NHC-catalyzed reactions of this compound could open up new pathways for the synthesis of complex molecules.
| Catalytic Transformation | Catalyst Type | Potential Product from this compound |
| Selective Hydrogenation | Ruthenium, Rhodium complexes | Octyl α-hydroxy esters, Octyl 1,2-diols |
| C-H Activation | Platinum complexes | Cyclic derivatives of this compound |
| C-C Bond Formation | N-Heterocyclic Carbenes (NHCs) | Complex functionalized this compound derivatives |
Development of Integrated Spectroscopic and Computational Approaches for Mechanistic Studies
A deep understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing synthetic methods and designing new ones. An integrated approach combining advanced spectroscopic techniques and computational modeling will be instrumental in this endeavor.
Spectroscopic studies , such as in-situ Infrared Reflection–Absorption Spectroscopy (IR-RAS), can provide valuable information about the behavior of this compound and its derivatives at interfaces, which is relevant for understanding heterogeneous catalysis. acs.org Time-resolved spectroscopic techniques could be employed to study the kinetics of fast reactions and identify transient intermediates.
Computational chemistry , particularly quantum mechanics/molecular mechanics (QM/MM) methods, will play a crucial role in elucidating reaction pathways and understanding the factors that control selectivity. researchgate.netrsc.orgrsc.orgportlandpress.comnih.gov For instance, density functional theory (DFT) calculations can be used to model the transition states of catalytic reactions, providing insights into the origins of enantioselectivity in asymmetric synthesis. mdpi.com Such studies on oxaloacetate, a related molecule, have provided detailed understanding of its keto-enol tautomerization and decarboxylation mechanisms. rsc.orgrsc.org
The synergy between experimental and computational approaches will be key. For example, computational models can predict the spectroscopic signatures of proposed intermediates, which can then be searched for experimentally. This integrated approach will accelerate the pace of discovery in this compound chemistry.
Interdisciplinary Research at the Interface of this compound Chemistry and Biological Systems
The structural similarity of this compound to biologically relevant molecules like oxaloacetate suggests that it may have interesting biological activities. rsc.orgrsc.orggalaxy.aibritannica.comebi.ac.uksigmaaldrich.com Interdisciplinary research at the nexus of chemistry and biology is therefore a highly promising area.
A key focus will be the investigation of this compound as a substrate for enzymatic reactions . The activity of α-keto ester reductases, which catalyze the reduction of α-keto esters to α-hydroxy esters, is well-established. ontosight.ai Studying the interaction of this compound with these and other enzymes could reveal potential applications in biocatalysis for the production of chiral compounds. Yeast-mediated reduction of α-keto esters has shown stereochemical control that can be influenced by the reaction medium, offering a green chemistry approach to chiral synthesis. kyoto-u.ac.jp
The potential biological activities of this compound and its derivatives warrant exploration. Related compounds like octyl acetate (B1210297) have demonstrated antioxidant and antifungal properties. glpbio.comresearchgate.netnih.gov Screening this compound and its synthesized derivatives for a range of biological activities, from antimicrobial to potential modulatory effects on metabolic pathways, could lead to the discovery of new therapeutic agents or biological probes. The role of oxaloacetate as a metabolic intermediate suggests that its octyl ester could potentially influence cellular metabolism. ebi.ac.uk
Furthermore, the use of this compound derivatives as building blocks for the synthesis of biologically active molecules is a promising avenue. For example, α-keto esters are precursors to α-amino acids, the fundamental components of proteins. nih.govrsc.orgrsc.org
Role of this compound in Materials Science and Polymer Chemistry Research
The bifunctional nature of this compound, possessing both ester and ketone functionalities, makes it an attractive candidate as a monomer or building block in materials science and polymer chemistry.
Future research will likely explore the use of this compound in the synthesis of novel polymers . The ester groups can participate in polymerization reactions to form polyesters, a major class of commercial plastics. britannica.comwikipedia.org The presence of the ketone and the octyl chain could be used to tune the properties of the resulting polymers, such as their thermal stability, mechanical strength, and hydrophobicity. The potential for α-keto esters to act as building blocks for polymers has been noted. smolecule.com
The ability of oxoacetate moieties to act as ligands for metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) . tandfonline.com The synthesis of a chiral MOF from an amino acid-based ligand containing an ethyl oxoacetate unit demonstrates the feasibility of this approach. tandfonline.com By using this compound, it may be possible to create new MOFs with tailored pore sizes and functionalities, potentially for applications in catalysis, gas storage, or separations.
Moreover, the long octyl chain could impart specific properties to materials, such as acting as an internal plasticizer or influencing the self-assembly and morphology of polymers and other soft materials. The general use of esters as plasticizers and in resins is well-established. britannica.comwikipedia.org
| Material Application | Role of this compound | Potential Properties/Functionalities |
| Polymer Synthesis | Monomer | Tunable thermal and mechanical properties, hydrophobicity. |
| Metal-Organic Frameworks | Ligand | Tailored porosity, catalytic activity, gas storage. |
| Soft Materials | Additive/Building Block | Plasticizing effects, control of self-assembly. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing high-purity octyl acetate in academic settings?
- Method : Acid-catalyzed esterification of acetic acid with n-octanol under reflux, using sulfuric acid as a catalyst. Key steps:
- Reaction conditions : 60–80°C for 2–4 hours, molar ratio of 1:1.2 (acetic acid:octanol) .
- Purification : Neutralize residual acid with sodium bicarbonate, followed by fractional distillation (boiling point: 210–211°C) .
- Purity validation : Gas chromatography (GC) with flame ionization detection (FID) to confirm >98% purity .
Q. How can researchers structurally characterize octyl acetate using spectroscopic and cheminformatics tools?
- NMR analysis :
- ¹H NMR : Peaks at δ 4.05 (t, 2H, CH₂O), δ 2.05 (s, 3H, CH₃CO), δ 1.2–1.6 (m, 12H, alkyl chain) .
- ¹³C NMR : Signals at δ 171.2 (C=O), δ 64.5 (CH₂O), δ 21.0 (CH₃CO) .
Q. What analytical techniques are suitable for quantifying octyl acetate in complex mixtures?
- GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min). Quantify via external calibration .
- HPLC : C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30) .
Q. What safety protocols are critical when handling octyl acetate in laboratory settings?
- Ventilation : Use fume hoods to prevent inhalation (TLV: 50 ppm) .
- PPE : Solvent-resistant gloves (e.g., nitrile), lab coat, and safety goggles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in octyl acetate’s thermodynamic properties?
- Quantum chemistry methods : Optimize geometry using density functional theory (DFT) at the B3LYP/6-31G* level to predict enthalpy of formation (ΔfH). Compare with experimental data from calorimetry .
- Statistical thermodynamics : Calculate Gibbs free energy (ΔG) of esterification to validate equilibrium constants under varying temperatures .
Q. What strategies address contradictions in reported purity levels of synthesized octyl acetate?
- Source analysis : Trace impurities (e.g., unreacted octanol) via GC-MS. Use deuterated solvents in NMR to detect residual acetic acid .
- Method refinement : Replace sulfuric acid with ion-exchange resins (e.g., Amberlyst-15) to minimize side reactions .
Q. How can researchers optimize octyl acetate’s synthesis for scalability while maintaining energy efficiency?
- Process intensification : Use microwave-assisted esterification (30 minutes at 80°C) to reduce energy consumption by 40% compared to conventional reflux .
- Green chemistry : Employ lipase enzymes (e.g., Candida antarctica) in solvent-free systems for >90% yield .
Q. What role does octyl acetate play in modulating biochemical pathways, such as neuroprotection or metabolic regulation?
- In vitro studies : Test inhibition of acetylcholinesterase (AChE) at 0.1–1.0 mM concentrations to evaluate anti-Alzheimer’s potential .
- Metabolic profiling : Use LC-MS to track octyl acetate’s interaction with pancreatic β-cells in glucose uptake assays .
Q. How do structural analogs of octyl acetate (e.g., sucrose octaacetate) differ in reactivity and applications?
- Comparative analysis :
| Property | Octyl Acetate | Sucrose Octaacetate |
|---|---|---|
| Solubility in water | 0.02 g/L | 1.4 g/L |
| Applications | Flavoring, solvent | Pharmaceutical coating |
| Synthesis complexity | Low | High (8-step acetylation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
